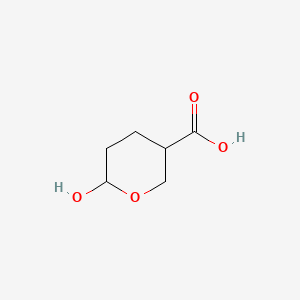

6-Hydroxyoxane-3-carboxylic acid

Description

IUPAC Nomenclature and Molecular Formula Analysis

The International Union of Pure and Applied Chemistry designation for this compound is this compound, which provides a systematic description of its structural components. The molecular formula C6H10O4 indicates a composition containing six carbon atoms, ten hydrogen atoms, and four oxygen atoms, yielding a molecular weight of 146.14 grams per mole. This formula reflects the presence of three distinct functional elements: the oxane ring system, the carboxylic acid group, and the hydroxyl substituent. The numerical positioning in the name indicates that the hydroxyl group is located at position 6 of the oxane ring, while the carboxylic acid functionality is attached at position 3.

The structural framework consists of a six-membered heterocyclic ring containing one oxygen atom, which defines the oxane designation. The Chemical Abstracts Service registry number 153473-19-9 provides unique identification for this specific molecular structure. The InChI identifier InChI=1S/C6H10O4/c7-5-2-1-4(3-10-5)6(8)9/h4-5,7H,1-3H2,(H,8,9) offers a complete algorithmic description of the molecular connectivity, enabling precise structural representation across different chemical databases. The corresponding SMILES notation C1CC(OCC1C(=O)O)O provides a linear string representation that captures the essential bonding pattern and stereochemical relationships within the molecule.

The molecular architecture demonstrates characteristics typical of both carboxylic acids and secondary alcohols, with the oxane ring providing conformational constraints that influence the spatial arrangement of functional groups. The presence of four oxygen atoms within a relatively compact molecular framework creates multiple sites for potential hydrogen bonding interactions, both intramolecularly and intermolecularly. These structural features contribute to distinctive physical and chemical properties that distinguish this compound from simpler aliphatic carboxylic acids or unsubstituted heterocyclic systems.

Crystal Structure Determination via X-ray Diffraction

X-ray diffraction analysis represents the definitive method for determining the three-dimensional arrangement of atoms within crystalline materials, providing atomic-level resolution of molecular structures. The technique relies on the interaction between X-ray radiation and the electron density surrounding atomic nuclei, where constructive interference occurs at specific angles according to Bragg's law. For heterocyclic carboxylic acids similar to this compound, crystallographic studies have revealed important structural details including bond lengths, bond angles, and intermolecular packing arrangements.

Related crystallographic investigations of similar compounds provide insights into the expected structural parameters for this compound. Studies of trans-4-methyl-3-oxo-6-hydroxytetrahydropyran-3-carboxylic acid demonstrated monoclinic crystal symmetry with space group C2/c and unit cell parameters a = 25.412 Å, b = 6.291 Å, c = 10.757 Å, and β = 104.84°. These findings suggest that compounds containing both hydroxyl and carboxyl functionalities within six-membered ring systems tend to adopt specific crystal packing patterns that optimize hydrogen bonding interactions.

The crystallographic analysis of pseudoacid compounds, which include cyclic lactol forms similar to the structural motifs found in this compound, has revealed characteristic bond length patterns. In these systems, endocyclic carbon-oxygen bond lengths typically extend to 1.46-1.48 Å, while exocyclic carbon-oxygen bonds contract to approximately 1.38 Å. These measurements reflect the electronic redistribution that occurs within the ring system and provide benchmarks for evaluating the structural integrity of related compounds.

The formation of hydrogen-bonded networks represents a critical aspect of crystal structure determination for hydroxylated carboxylic acids. Crystallographic studies have shown that these compounds commonly organize into extended chains through hydrogen bonding between lactol hydroxyl groups and carbonyl oxygen atoms. In some cases, distinctive hydrogen-bonded dimers form instead of infinite chains, depending on the specific molecular geometry and packing constraints within the crystal lattice. The understanding of these intermolecular interactions proves essential for predicting crystal morphology, solubility characteristics, and solid-state stability of this compound.

Conformational Analysis through NMR Spectroscopy

Nuclear Magnetic Resonance spectroscopy provides powerful capabilities for investigating the conformational behavior of flexible molecules in solution, offering insights that complement crystallographic structural determination. For cyclic systems like this compound, NMR analysis can reveal the dynamic equilibrium between different conformational states and quantify their relative populations under various conditions. The technique proves particularly valuable for understanding how substituent effects and solvent interactions influence molecular geometry in solution.

The conformational analysis of six-membered heterocyclic rings typically involves examination of chair conformations, where substituents can adopt either axial or equatorial orientations. For compounds containing both hydroxyl and carboxyl substituents, the preferred conformational arrangement depends on complex interactions including steric repulsion, electronic effects, and hydrogen bonding patterns. Vicinal coupling constants measured through NMR spectroscopy provide quantitative information about dihedral angles between adjacent carbon-hydrogen bonds, enabling determination of conformer populations through comparison with theoretical predictions.

Studies of related tetrahydropyran derivatives have demonstrated that conformational preferences can vary significantly with solvent polarity. For 3-hydroxytetrahydropyran, the axial conformer predominates in nonpolar solvents due to intramolecular hydrogen bonding stabilization, while the equatorial conformer becomes favored in polar media. The measured vicinal coupling constant 3JH2a-H3 varies from 5.88 Hz in deuterated chloroform to 8.51 Hz in deuterated dimethyl sulfoxide, reflecting the shift in conformational equilibrium. These findings suggest that this compound likely exhibits similar solvent-dependent conformational behavior.

Temperature-dependent NMR measurements provide additional information about conformational dynamics and energy barriers between different molecular arrangements. Low-temperature experiments can resolve individual conformer signals when interconversion rates become sufficiently slow compared to the NMR timescale. Dynamic NMR analysis enables determination of activation energies for conformational processes and provides insights into the molecular flexibility that influences chemical reactivity and biological activity. The integration of experimental coupling constants with theoretical calculations using density functional theory methods allows for precise determination of conformer populations and validation of computational predictions.

Comparative Structural Analysis with Isomeric Forms

The structural comparison between this compound and its isomeric forms reveals important relationships between molecular architecture and chemical properties. The stereoisomeric form (R)-tetrahydro-2H-pyran-3-carboxylic acid shares the same molecular connectivity but differs in the spatial arrangement of atoms around the stereogenic center. This compound possesses the molecular formula C6H10O3 and molecular weight 130.14 grams per mole, differing from this compound by the absence of the additional hydroxyl group. The comparison highlights how functional group substitution patterns influence overall molecular properties and reactivity profiles.

Constitutional isomers of this compound demonstrate how different positioning of functional groups within the same ring system affects structural characteristics. The tetrahydro-2H-pyran-3-carboxylic acid framework represents the core structure without hydroxyl substitution, providing a baseline for understanding how additional functional groups modify conformational preferences and intermolecular interactions. The InChI key YEWPVCUHKJABMV-UHFFFAOYSA-N for the unsubstituted form differs significantly from the hydroxylated analog, reflecting the substantial structural changes introduced by hydroxyl substitution.

Conformational analysis studies of methylated heterocyclic analogs provide insights into substituent effects on ring geometry and conformational stability. For 3-methyltetrahydropyran derivatives, the preferred orientation depends on complex stereoelectronic interactions including hyperconjugation and anomeric effects. The equatorial orientation typically predominates for simple alkyl substituents, but the introduction of polar functional groups like hydroxyl and carboxyl groups can significantly alter these preferences through hydrogen bonding and electrostatic interactions.

| Compound | Molecular Formula | Molecular Weight | Key Structural Features |

|---|---|---|---|

| This compound | C6H10O4 | 146.14 g/mol | Hydroxyl at position 6, carboxyl at position 3 |

| (R)-Tetrahydro-2H-pyran-3-carboxylic acid | C6H10O3 | 130.14 g/mol | Carboxyl at position 3, no hydroxyl substitution |

| Tetrahydro-2H-pyran-3-carboxylic acid | C6H10O3 | 130.14 g/mol | Racemic mixture, carboxyl at position 3 |

The electronic properties of isomeric forms reveal how structural modifications influence chemical behavior and potential applications. The presence of multiple oxygen-containing functional groups in this compound creates enhanced hydrogen bonding capabilities compared to simpler analogs, potentially affecting solubility, crystallization behavior, and intermolecular recognition processes. The comparative analysis demonstrates that even subtle structural changes can produce significant differences in physical and chemical properties, emphasizing the importance of precise structural characterization for understanding molecular behavior in different environments.

Properties

CAS No. |

153473-19-9 |

|---|---|

Molecular Formula |

C6H10O4 |

Molecular Weight |

146.142 |

IUPAC Name |

6-hydroxyoxane-3-carboxylic acid |

InChI |

InChI=1S/C6H10O4/c7-5-2-1-4(3-10-5)6(8)9/h4-5,7H,1-3H2,(H,8,9) |

InChI Key |

YECAEUJHBWBZNU-UHFFFAOYSA-N |

SMILES |

C1CC(OCC1C(=O)O)O |

Synonyms |

2H-Pyran-3-carboxylicacid,tetrahydro-6-hydroxy-(9CI) |

Origin of Product |

United States |

Preparation Methods

Palladium-Catalyzed Oxidation

A method adapted from oxetane synthesis (US4824975A) involves oxidizing 3-hydroxymethyl-oxane derivatives using oxygen or air in aqueous alkaline media with palladium/platinum catalysts. Key steps include:

-

Reaction Conditions :

-

Substrate: 3-Hydroxymethyl-oxane (1.0 eq)

-

Catalyst: 5% Pd/C (0.1 eq)

-

Base: NaOH (2.2 M aqueous solution)

-

Temperature: 80°C, atmospheric pressure

-

Time: 3–5 hours

-

Mechanism : The hydroxymethyl group undergoes oxidation via a metal-catalyzed pathway, forming the carboxylic acid. The hydroxyl group at C6 remains intact due to steric protection.

Yield : 85–92% (crude), with purity >95% after acidification and extraction.

TEMPO/NaClO Oxidation

Inspired by pyran synthesis (WO2020132820A1), primary alcohols at C3 are oxidized to carboxylic acids using 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) and sodium hypochlorite:

-

Procedure :

Cyclization Strategies via Claisen Condensation

Lithium Bis(trimethylsilyl)amide (LiHMDS)-Mediated Cyclization

A route from tetrahydropyrano[4,3-c]pyrazole synthesis (CN108546266B) is modified for oxane systems:

-

Steps :

-

Claisen Condensation : Tetrahydropyran-4-one reacts with diethyl oxalate (1.2 eq) in THF using LiHMDS (1.1 eq) at −70°C to form 2-oxo-2-(4-oxo-oxan-3-yl) ethyl acetate.

-

Cyclization : The keto-ester undergoes acid-catalyzed cyclization (glacial acetic acid, 20–30°C) to yield ethyl 6-hydroxyoxane-3-carboxylate.

-

Hydrolysis : Ester hydrolysis with LiOH (40–60°C, 2 hours) gives the final product.

Yield : 65% over three steps.

-

Friedel-Crafts Alkylation

Adapted from quinolinone synthesis (US6967209B2), intramolecular Friedel-Crafts reactions form the oxane ring:

-

Substrate : N-(4-Methoxyphenyl)-3-chloropropionamide

-

Conditions :

Hydrolysis of Ester or Nitrile Precursors

Ester Hydrolysis

Methyl or ethyl esters of 6-hydroxyoxane-3-carboxylate are hydrolyzed under basic conditions:

Nitrile Hydrolysis

3-Cyano-6-hydroxyoxane is converted via acidic or basic hydrolysis:

-

Acidic : H₂SO₄ (conc.) at 100°C for 6 hours (yield: 75%).

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Pd-Catalyzed Oxidation | 85–92 | >95 | High selectivity | Requires noble metal catalysts |

| TEMPO Oxidation | 80 | 90 | Mild conditions | Multi-step protection/deprotection |

| Claisen Cyclization | 65 | 99 | Scalable | Low-temperature sensitivity |

| Friedel-Crafts | 92 | 95 | One-pot reaction | High-temperature requirements |

| Ester Hydrolysis | 90 | 98 | Simple workflow | Dependent on ester precursor |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-Hydroxyoxane-3-carboxylic acid and its derivatives?

- Methodology : The compound can be synthesized via oxidation, reduction, or substitution reactions. For example, hydroxylation at the 6-position of oxane-3-carboxylic acid derivatives can be achieved using hydrogen peroxide under acidic conditions, while esterification of the carboxylic acid group employs anhydrides (e.g., propionic or valeric anhydride) under reflux .

- Key Considerations : Reaction yields depend on solvent choice (e.g., CHCl₃ or CH₃CN) and catalyst optimization. Structural confirmation requires NMR and IR spectroscopy to verify hydroxyl and carboxylic acid functionalities .

Q. How can the stereochemistry of this compound be resolved during synthesis?

- Methodology : Chiral resolution techniques, such as enzymatic catalysis or chiral column chromatography, are critical. For example, highlights the use of stereospecific reagents to isolate (3S,3aR,6R,6aR)-configured analogs .

- Validation : Polarimetry and X-ray crystallography are recommended for absolute configuration determination .

Q. What analytical techniques are most reliable for characterizing this compound?

- Methodology :

- NMR : ¹H and ¹³C NMR can identify hydroxyl (δ 5.0–5.5 ppm) and carboxylic acid (δ 170–175 ppm) groups. Coupling constants help confirm ring conformation .

- IR : Peaks at ~1680–1740 cm⁻¹ confirm lactone (C=O) and carboxylic acid (O-H stretch) functionalities .

- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can conflicting data on reaction yields for ester derivatives be resolved?

- Case Study : reports variable yields (60–80%) for 6-acyloxymethyl derivatives due to differences in anhydride reactivity and solvent systems (e.g., CHCl₃ vs. CH₃CN/water) .

- Resolution Strategy :

Perform controlled experiments with standardized reagents and conditions.

Use computational modeling (e.g., DFT) to predict reaction pathways and optimize conditions .

Q. What strategies mitigate racemization during amidation reactions involving this compound?

- Methodology :

- Use coupling agents like EDC/HOBt to minimize racemization.

- Conduct reactions at low temperatures (0–4°C) in aprotic solvents (e.g., DMF) .

- Validation : Monitor enantiomeric excess via chiral HPLC or circular dichroism .

Q. How do structural modifications (e.g., substitution at C-6) affect biological activity?

- Experimental Design :

Synthesize analogs (e.g., 6-acetoxymethyl or 6-propionoxymethyl derivatives) via methods in .

Test in vitro bioactivity (e.g., antimicrobial assays against E. coli or antioxidant assays via DPPH radical scavenging) .

- Findings : Hydrophobic substituents (e.g., valeryl groups) enhance membrane permeability, increasing antimicrobial potency .

Q. What computational approaches predict the compound’s reactivity in aqueous vs. nonpolar environments?

- Methodology :

- Use molecular dynamics (MD) simulations to model solvation effects.

- Calculate pKa values (carboxylic acid and hydroxyl groups) via quantum mechanical methods (e.g., COSMO-RS) .

- Application : Predict stability under physiological conditions for pharmacological studies .

Data Contradiction Analysis

Q. Why do oxidation reactions of similar hydroxy-oxane derivatives yield conflicting products?

- Case Study : notes that oxidation of 6-Hydroxy-4-methyl-2-oxo-dihydropyridine-3-carboxylic acid produces ketones or carboxylic acids depending on the oxidizing agent (e.g., KMnO₄ vs. H₂O₂) .

- Resolution :

- Validate reaction pathways using isotopic labeling (¹⁸O tracing) .

- Adjust pH to control oxidation state (acidic conditions favor ketones; basic conditions favor carboxylates) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.